molecular formula C14H10N4S B5629294 2-amino-6-(methylthio)-4-phenyl-3,5-pyridinedicarbonitrile

2-amino-6-(methylthio)-4-phenyl-3,5-pyridinedicarbonitrile

Cat. No. B5629294
M. Wt: 266.32 g/mol
InChI Key: SXAFBVAFDVTZLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-6-(methylthio)-4-phenyl-3,5-pyridinedicarbonitrile involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring to elaborate 2-aminopyridines with various polar 6-substituents. This process utilizes 2-(1-phenylethylidene)propanedinitriles with dimethyl N-cyanodithioiminocarbonate as key reactants (Teague, 2008). Additionally, cyclocondensation of α-oxoketene dithioacetals with β-lithioamino-β-substituted acrylonitriles yields 2,6-substituted and 5,6-annelated 4-(methylthio)-3-cyanopyridines in good yields (Gupta, Ila, & Junjappa, 1990).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined by X-ray diffraction, revealing specific features of molecular packing in crystals. These analyses provide insights into the arrangement of atoms within the compound and their spatial relationships, offering a foundation for understanding its chemical behavior (Lysov et al., 2000).

Chemical Reactions and Properties

2-Amino-6-(methylthio)-4-phenyl-3,5-pyridinedicarbonitrile participates in various chemical reactions, including multicomponent condensation reactions, which have been used to synthesize derivatives with potential corrosion inhibition efficiency. The reactivity of this compound under different conditions highlights its versatility and potential for creating new materials (Mahmoud & El-Sewedy, 2018).

Physical Properties Analysis

The physical properties of 2-amino-6-(methylthio)-4-phenyl-3,5-pyridinedicarbonitrile and its derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These characteristics are influenced by the molecular structure and can be tailored through synthetic modifications to meet specific requirements.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for substitutions, and formation of complexes with metals, are essential for understanding the compound's applications in catalysis, material science, and organic synthesis. Theoretical and experimental investigations have provided valuable insights into these aspects, contributing to the development of new compounds with enhanced functionalities (Kysil, Voitenko, & Wolf, 2008).

properties

IUPAC Name

2-amino-6-methylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-19-14-11(8-16)12(9-5-3-2-4-6-9)10(7-15)13(17)18-14/h2-6H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAFBVAFDVTZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylsulfanyl-4-phenyl-pyridine-3,5-dicarbonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of 0.19 g (0.75 mmol) 6-amino-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile in 25 ml methanol were added 0.14 ml (0.76 mmol) sodium methylate solutiuon (5.4M in methanol) and 0.09 ml (1.5 mmol) methyl iodide and stirring continued for 16 hours at room temperature. The reaction mixture was then cooled to 0° C. and the resulting crystals collected by filtration and washed with ether/methanol (3/1) to afford 0.1 g (50%) 2-amino-6-methylsulfanyl-4-phenyl-pyridine-3,5-dicarbonitrile as a white crystalline solid. EI-MS m/e (%): 266 (M+, 40), 265 ([M—H]+, 100).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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